4-bromo-N-(oxolan-2-ylmethyl)aniline

Vue d'ensemble

Description

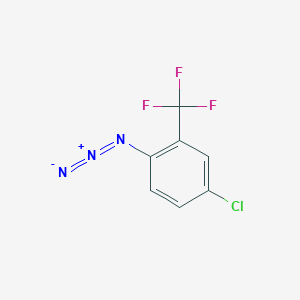

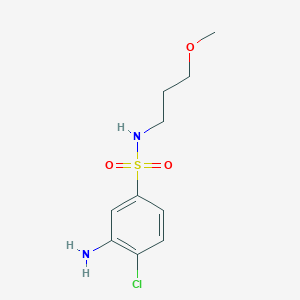

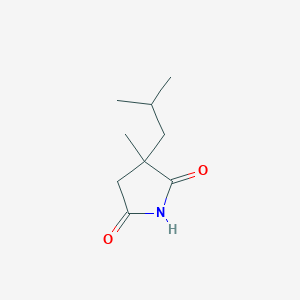

4-bromo-N-(oxolan-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H14BrNO . It is used in various research and development applications .

Synthesis Analysis

The synthesis of similar compounds, such as 4-Bromoaniline, involves the reaction of acetyl chloride-protected aniline with bromine . Another method involves the coupling of aryl bromides with ammonia under the catalysis of CuI/4-hydroxy-l-proline .Molecular Structure Analysis

The molecular structure of 4-bromo-N-(oxolan-2-ylmethyl)aniline consists of a bromine atom substituted on an aniline molecule . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-N-(oxolan-2-ylmethyl)aniline, such as its melting point, boiling point, and density, can be found in chemical databases .Applications De Recherche Scientifique

Application 1: Nonlinear Optical Materials

- Methods of Application: The study involved spectroscopic characterizations, including geometrical parameters, vibrational and electronic absorption spectra, molecular orbital analysis, and electronic properties. The dispersion-corrected B3LYP-D3 method, utilizing a diffused and polarized 6-311+G (d, p) basis set, was employed .

- Results or Outcomes: Aniline and its substituents exhibited greater responsiveness to the first hyperpolarizability than the second, with variations depending on the method and basis set. DBA, DFA, and PCA showed an enhanced response to the first hyperpolarizability compared to other substituents and aniline .

Application 2: Preparation of Sharpless Asymmetric Ligands

- Summary of Application: 4-Bromoaniline can be used as a starting material for the preparation of Sharpless asymmetric ligands for dihydroxylation of alkenes .

Application 3: Preparation of Monobrominated Biphenyl

- Summary of Application: 4-Bromoaniline can be used as a building block in the preparation of monobrominated biphenyl via the Gomberg-Bachmann reaction .

Application 4: Heck Cross-Coupling Reactions

- Summary of Application: 4-Bromoaniline could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .

- Results or Outcomes: The Pd NCs@COFs catalyst demonstrates high efficiency in promoting carbon-carbon (C-C) bond formation, achieving complete conversion (100%) when used with vinyl derivatives and aryl halides such as 4-Bromoaniline .

Application 5: Mannich Reactions

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-N-(oxolan-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h3-6,11,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAFMXUEHRLQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(oxolan-2-ylmethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)

![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)

![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)

![1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one](/img/structure/B1523091.png)

![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)